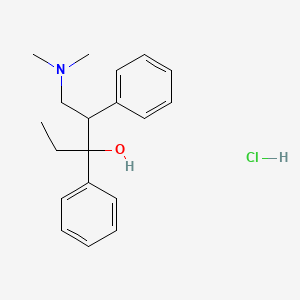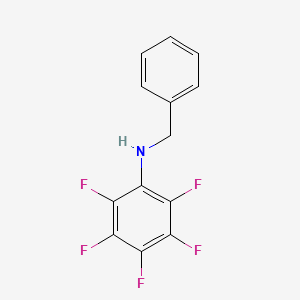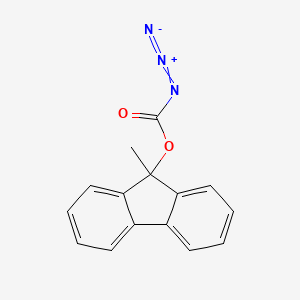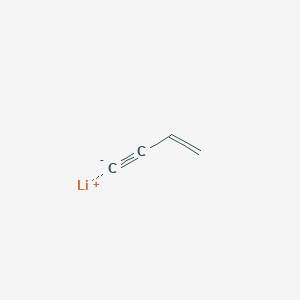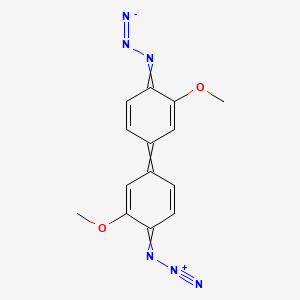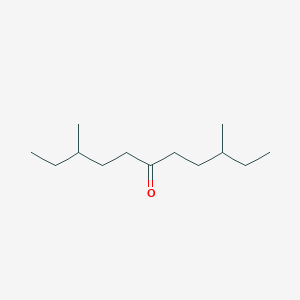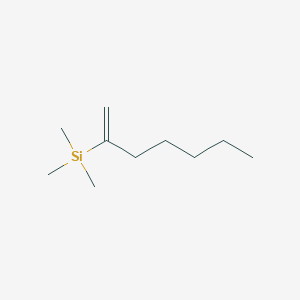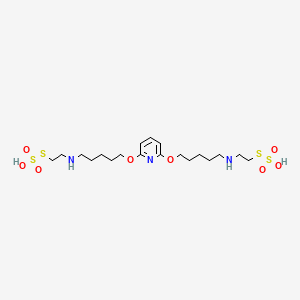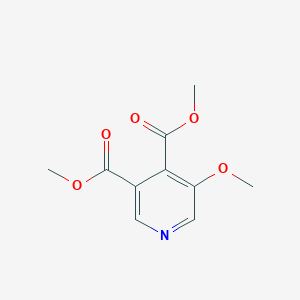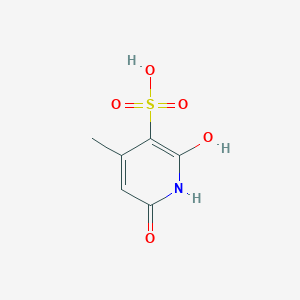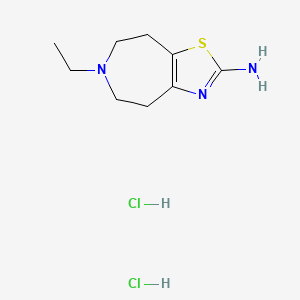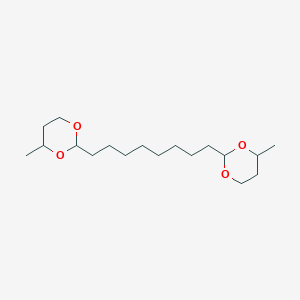
2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is an organic compound with the molecular formula C18H34O4. It is a dioxane derivative, characterized by two 1,3-dioxane rings connected by an octane chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) typically involves the reaction of 1,8-octanediol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dioxane rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) involves its ability to form stable complexes with various molecules. The dioxane rings can interact with different functional groups, providing stability and protection to reactive intermediates. This property is particularly useful in organic synthesis, where the compound acts as a protecting group for carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler dioxane derivative with similar chemical properties but lacks the octane chain.
1,3-Dioxolane: Another dioxane derivative with a five-membered ring structure.
3,3’-(1,8-Octanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one): A compound with a similar octane chain but different ring structures.
Uniqueness
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is unique due to its dual dioxane rings connected by an octane chain, providing enhanced stability and versatility in various chemical reactions. Its ability to act as a protecting group and its stability under different reaction conditions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
37582-34-6 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
4-methyl-2-[8-(4-methyl-1,3-dioxan-2-yl)octyl]-1,3-dioxane |
InChI |
InChI=1S/C18H34O4/c1-15-11-13-19-17(21-15)9-7-5-3-4-6-8-10-18-20-14-12-16(2)22-18/h15-18H,3-14H2,1-2H3 |
InChI Key |
ITAAERDICIBAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)CCCCCCCCC2OCCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


